molecular formula C15H20N6O8 B13855836 N6-(N-Threonylcarbonyl)adenosine-13C4,15N

N6-(N-Threonylcarbonyl)adenosine-13C4,15N

Cat. No.: B13855836
M. Wt: 417.32 g/mol
InChI Key: UNUYMBPXEFMLNW-CUGURKBTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(N-Threonylcarbonyl)adenosine-13C4,15N involves the incorporation of stable isotopes (^13C and ^15N) into the molecular structure. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process must adhere to strict quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

N6-(N-Threonylcarbonyl)adenosine-13C4,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nucleosides, while reduction may produce reduced nucleosides .

Mechanism of Action

N6-(N-Threonylcarbonyl)adenosine-13C4,15N exerts its effects by incorporating into tRNA molecules, where it plays a crucial role in codon recognition and translation fidelity. The compound interacts with specific molecular targets, such as ribosomal RNA and various enzymes involved in tRNA modification. These interactions facilitate the proper decoding of genetic information during protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-(N-Threonylcarbonyl)adenosine-13C4,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various analytical techniques. This labeling enhances its utility in metabolic studies, NMR spectroscopy, and other research applications where isotopic enrichment is essential.

Properties

Molecular Formula

C15H20N6O8

Molecular Weight

417.32 g/mol

IUPAC Name

(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10+,13-/m1/s1/i1+1,5+1,7+1,14+1,19+1

InChI Key

UNUYMBPXEFMLNW-CUGURKBTSA-N

Isomeric SMILES

[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH]C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Origin of Product

United States

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